

what is eckol and where is it found

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Compound of Interest

Compound Name: *Aekol*

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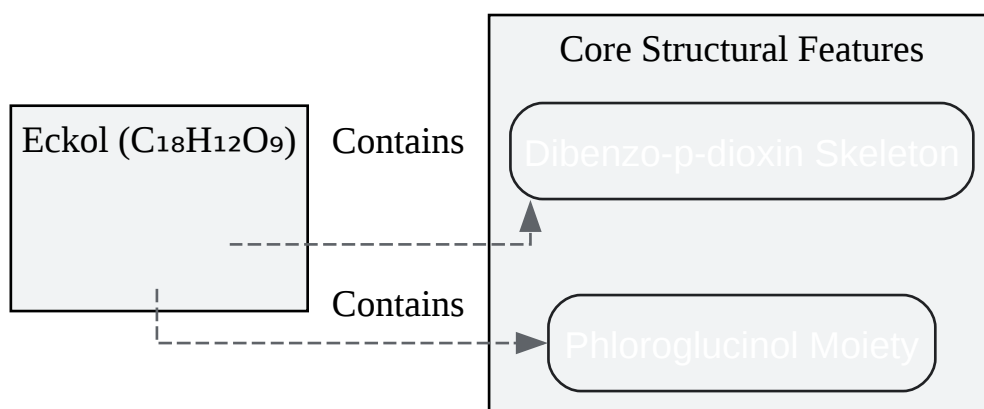
An In-depth Technical Guide to Eckol: A Phlorotannin from Marine Brown Algae

Introduction

Eckol is a marine-derived polyphenolic compound classified as a phlorotannin.[1][2] Phlorotannins are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and are found almost exclusively in brown algae (Phaeophyceae).[2] Structurally, eckol is a phloroglucinol trimer, possessing a unique and rigid dibenzo-p-dioxin skeleton with a phloroglucinol component attached.[1] Its chemical formula is $C_{18}H_{12}O_9$, with a molar mass of $372.285 \text{ g}\cdot\text{mol}^{-1}$. [1][3] This distinct structure, featuring multiple hydroxyl groups on aromatic rings, underpins its significant and varied biological activities.[2] Eckol has garnered substantial attention in biomedical research for its potent therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic effects.[4]

Chemical Identifiers:

- IUPAC Name: 4-(3,5-dihydroxyphenoxy)oxanthrene-1,3,6,8-tetrol[1]
- CAS Number: 88798-74-7[3]



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Caption: Chemical structure representation of Eckol.

Natural Sources and Isolation

Eckol is naturally synthesized by marine brown algae, particularly those belonging to the family Lessoniaceae.[1] The most prominent sources are species within the genera Ecklonia and Eisenia, which are abundant in the coastal regions of East Asia, such as Japan and Korea.[1][5]

Primary Marine Sources:

- Ecklonia cava[1][3]
- Ecklonia kurome[1]
- Ecklonia maxima[3][6]
- Ecklonia stolonifera[7][8]
- Eisenia bicyclis[1][3]

The concentration of eckol can vary depending on the species, geographical location, and seasonal factors.[5][8] For instance, HPLC analysis has shown the eckol content in dried Ecklonia stolonifera extract to be approximately 3.2 ± 0.2 µg/mg in an ethyl acetate extract and 12.59 ± 0.52 µg/g in an ethanol extract.[8]

Biological Activities and Mechanisms of Action

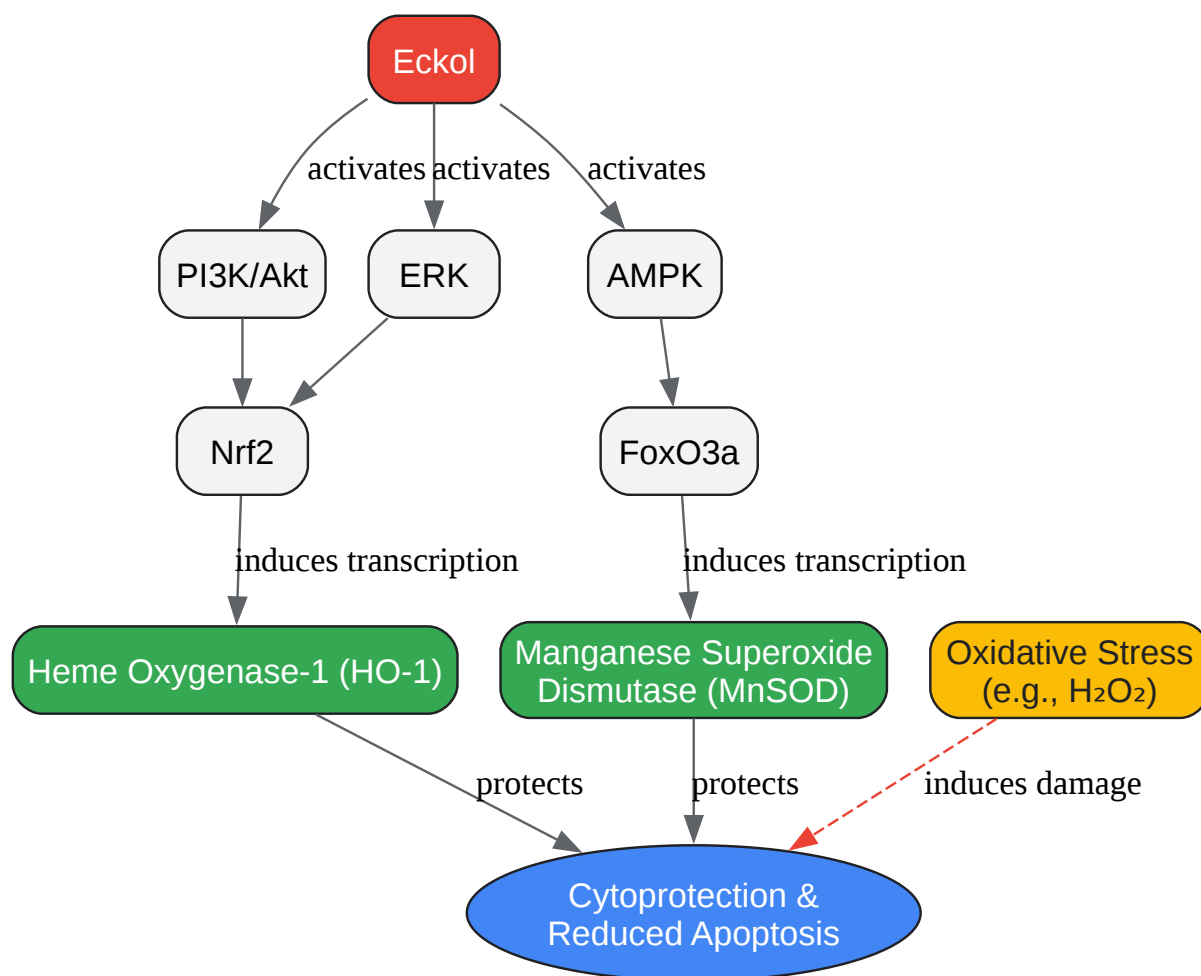
Eckol exhibits a wide spectrum of pharmacological activities, primarily attributed to its potent antioxidant capacity and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

Eckol is a powerful antioxidant that acts through multiple mechanisms. It directly scavenges a variety of reactive oxygen species (ROS), including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, hydrogen peroxide (H_2O_2), and hydroxyl radicals.^[9] In cellular models, 30 μM of eckol demonstrated a 79% scavenging effect on intracellular ROS and inhibited lipid peroxidation by 31%.^[9] Its antioxidant capacity is further enhanced by its ability to upregulate endogenous antioxidant defense systems.

Key Antioxidant Mechanisms:

- **Nrf2/HO-1 Pathway Activation:** Eckol induces the expression of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme, by activating the Nrf2 transcription factor. This activation is mediated through the Erk and PI3K/Akt signaling pathways.^[9]
- **AMPK/FoxO3a-Mediated MnSOD Induction:** It protects mitochondria from oxidative stress by activating the AMPK/FoxO3a signaling cascade, which leads to the upregulation of manganese superoxide dismutase (MnSOD).^[9]
- **Catalase Activity Enhancement:** Eckol increases the activity of catalase in a dose-dependent manner through the activation of phosphorylated ERK and NF- κ B.^[9]



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Caption: Key antioxidant signaling pathways modulated by Eckol.

Anti-inflammatory Activity

Eckol demonstrates significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[10] Furthermore, eckol has been shown to suppress the mTOR pathway, which is involved in amplifying inflammatory signals.[11] In animal models of liver injury, eckol treatment increased the levels of the anti-inflammatory cytokine IL-10.[9]

Neuroprotective Activity

Eckol has emerged as a promising agent for neuroprotection. Studies have shown that it can protect neuronal cells from the toxicity induced by amyloid-beta (A β) peptides, which are a hallmark of Alzheimer's disease.[12] This protection is associated with a reduction in both the prevalence and density of A β aggregates.[12] The mechanism also involves the inhibition of beta-secretase 1 (BACE1), an enzyme critical for the production of A β peptides, with an IC₅₀ value of 12.20 μ M.[9]

Anti-diabetic Activity

Eckol shows potential for managing diabetes and its complications. It acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, with an IC₅₀ of 2.64 μ M.[4] It also moderately inhibits α -glucosidase (IC₅₀ of 22.78 μ M), an enzyme that breaks down carbohydrates in the gut.[4] Additionally, eckol can inhibit the formation of advanced glycation end-products (AGEs) and the activity of aldose reductase (RLAR), both of which are implicated in diabetic complications.[4]

Antimicrobial and Antiviral Activities

Eckol possesses broad-spectrum antimicrobial properties. It has shown antibacterial activity against various pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Listeria monocytogenes*. [7] Notably, it can act synergistically with conventional antibiotics, reducing the minimum inhibitory concentration (MIC) of ampicillin against MRSA.[7] In terms of antiviral activity, eckol has been found to inhibit SARS-CoV-2 3CLpro (IC₅₀ of 2.7~164.7 μ M) and influenza neuraminidase.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological efficacy of eckol from various experimental studies.

Table 1: Enzyme Inhibition and Cytotoxicity Data

Target / Assay	Effect	Concentration / IC ₅₀ / EC ₅₀	Source
BACE1 Inhibition	50% Inhibition (IC₅₀)	12.20 µM	[9]
PTP1B Inhibition	50% Inhibition (IC ₅₀)	2.64 µM	[4]
α-Glucosidase Inhibition	50% Inhibition (IC ₅₀)	22.78 µM	[4]
Doxorubicin-induced Hepatotoxicity	Protective Effect (EC ₅₀)	8.3 ± 0.5 µg/mL	[8]

| SARS-CoV-2 3CLpro Inhibition | 50% Inhibition (IC₅₀) | 2.7 - 164.7 µM |[7] |

Table 2: Antioxidant Activity Data

Assay	Effect	Concentration	Result	Source
Intracellular ROS Scavenging	Scavenging of ROS induced by H₂O₂	30 µM	79% reduction	[9]
Lipid Peroxidation (TBARS)	Inhibition of lipid peroxidation	30 µM	31% inhibition	[9]
ROS Scavenging (Serum Starvation)	Scavenging of cellular ROS	30 µM	47% reduction	[9]
ROS Scavenging (γ-radiation)	Scavenging of cellular ROS	30 µM	43% reduction	[9]

| H-ORAC | Hydrophilic Oxygen Radical Absorbance Capacity | N/A | 4.97 µmol Trolox
equivalent/µmol |[13] |

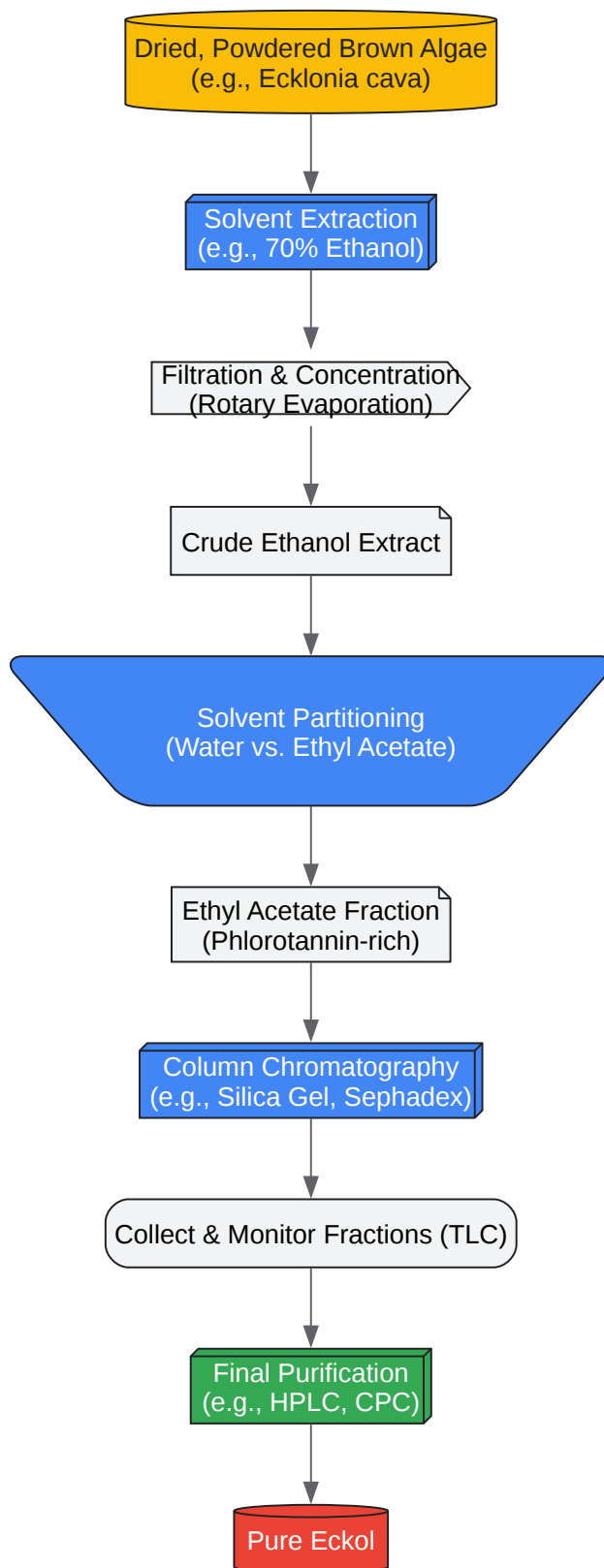
Experimental Protocols

General Protocol for Extraction and Isolation of Eckol

This protocol describes a generalized method for extracting and purifying eckol from brown algae, based on common laboratory practices.

- Preparation of Algal Material:
 - Collect fresh brown algae (e.g., *Ecklonia cava*).
 - Wash the biomass thoroughly with fresh water or filtered seawater to remove salt and epiphytes.
 - Air-dry the material in a well-ventilated, shaded area or freeze-dry to preserve the phytochemicals.
 - Pulverize the dried algae into a fine powder using a grinder or mill.[\[13\]](#)
- Solvent Extraction:
 - Macerate the algal powder in a suitable solvent. 70-80% ethanol is commonly used for initial extraction.[\[8\]](#)[\[14\]](#) The ratio of solvent to biomass is typically high (e.g., 10:1 v/w).
 - Perform the extraction at room temperature or with gentle heating (e.g., 40-60°C) for several hours to days, often with continuous stirring.
 - Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue 2-3 times to maximize yield.
 - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Solvent Partitioning (Fractionation):
 - Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.
 - Eckol, being a polyphenol, will predominantly partition into the ethyl acetate fraction.[\[12\]](#)

- Collect the ethyl acetate layer and evaporate the solvent to yield a phlorotannin-rich fraction.
- Chromatographic Purification:
 - Subject the ethyl acetate fraction to column chromatography (e.g., silica gel or Sephadex LH-20) for further separation.
 - Elute the column with a gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) to separate compounds based on polarity.
 - Monitor the collected fractions using Thin Layer Chromatography (TLC).
 - For high-purity isolation, techniques like Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC) are employed on the semi-purified fractions.[\[12\]](#)
- Structure Elucidation:
 - Confirm the identity and purity of the isolated eckol using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ^1H and ^{13}C) and Mass Spectrometry (MS).



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Caption: Experimental workflow for Eckol extraction and isolation.

In Vitro Assay for Cytoprotection Against Oxidative Stress

This protocol outlines a cell-based assay to evaluate eckol's ability to protect cells from H₂O₂-induced oxidative damage.

- Cell Culture:
 - Culture a suitable cell line (e.g., Chinese hamster lung fibroblasts V79-4 or neuronal PC12 cells) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[\[9\]](#)
[\[12\]](#)
 - Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Treatment Protocol:
 - Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of eckol (e.g., 5, 10, 30, 50 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (media with DMSO, if used to dissolve eckol).
- Induction of Oxidative Stress:
 - After pre-treatment, expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a period of 1-4 hours. A control group should not be exposed to H₂O₂.
- Cell Viability Assessment:
 - Following H₂O₂ exposure, measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
 - Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the untreated control cells.
 - Plot cell viability against the concentration of eckol to determine the dose-dependent protective effect. Analyze the data for statistical significance (e.g., using ANOVA).

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